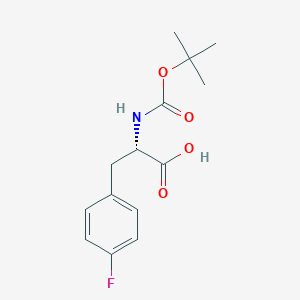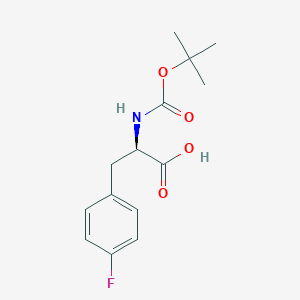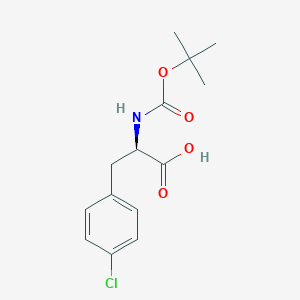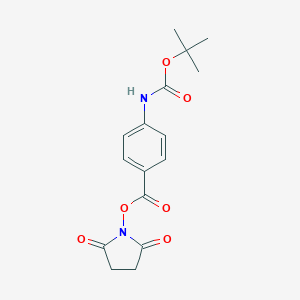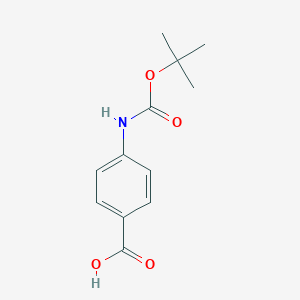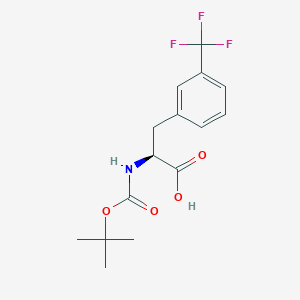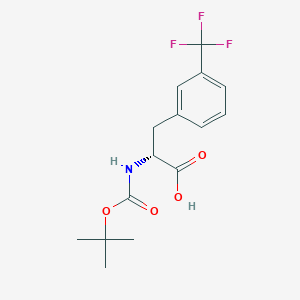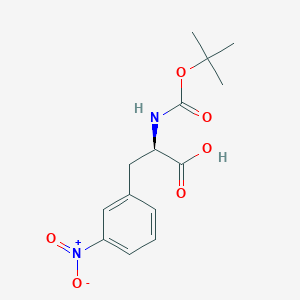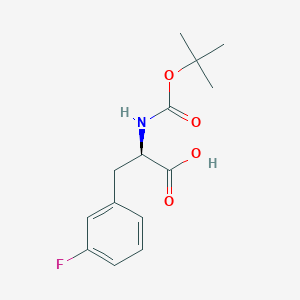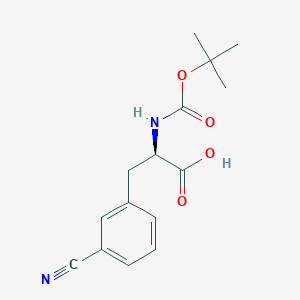
Boc-2-bromo-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-bromo-D-phenylalanine (Boc-2-Br-D-Phe) is an important synthetic amino acid that can be used in peptide synthesis, drug development, and biochemistry. It is an important building block for peptides and proteins, and has been used in various scientific applications. Boc-2-Br-D-Phe is a valuable tool for the synthesis of peptides and proteins, as it can be used to modify the peptide structure, as well as to increase the stability of the peptide. Boc-2-Br-D-Phe is also used in drug development, as it can be used to modify the structure of drugs, and to increase their stability.
Wissenschaftliche Forschungsanwendungen
Photoactivatable Analogues in Biochemistry
Boc-2-bromo-D-phenylalanine has been used in biochemical applications, particularly in the study of photoactivatable analogues. Baldini et al. (1988) demonstrated its use in creating biologically active misaminoacylated tRNA for Escherichia coli, highlighting its potential in studying protein synthesis mechanisms (Baldini et al., 1988).
Peptide Synthesis
In peptide chemistry, this compound has been used to synthesize erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation, as reported by Crich and Banerjee (2007). This demonstrates its role in advancing methods for peptide assembly (Crich & Banerjee, 2007).
Synthesis of Amino Epoxides
Rotella (1995) described the stereoselective reduction of bromomethyl ketones derived from phenylalanine using Boc-amino alcohol. This process is significant for the preparation of hydroxyethylene peptide isosteres, highlighting its utility in producing structurally complex molecules (Rotella, 1995).
Mimetics in Cellular Signal Transduction
Oishi et al. (2004) utilized this compound in the synthesis of amino acid analogues for studying cellular signal transduction. This research underscores the compound's application in understanding and manipulating biochemical pathways (Oishi et al., 2004).
Solid-Phase Reaction Studies
In 2002, Yamane et al. studied the diffusional behavior of Boc-protected L-phenylalanine in solid-phase reaction fields. Their work contributes to the understanding of amino acid behavior in different chemical environments, which is crucial for the development of new synthetic methodologies (Yamane et al., 2002).
FRET Cassettes and DNA Sequencing
Nampalli et al. (2002) explored the use of an unnatural, tri-functional amino acid, t-Boc-L-para-amino-phenylalanine, derived from this compound, in designing FRET cassettes and terminators for DNA sequencing, highlighting its potential in biotechnological applications (Nampalli et al., 2002).
Eigenschaften
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


